2-(Piperidin-1-ylmethyl)benzenethiol
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Overview
Description
2-(Piperidin-1-ylmethyl)benzenethiol is an organic compound that features a piperidine ring attached to a benzene ring through a methylene bridge, with a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)benzenethiol typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a thiol group. One common method is as follows:
Step 1: React piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(chloromethyl)piperidine.
Step 2: React 1-(chloromethyl)piperidine with thiophenol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)benzenethiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-ylmethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(Piperidin-1-ylmethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a thiol group.
2-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
2-(Piperidin-1-ylmethyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group can participate in redox reactions and form covalent bonds with proteins, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAASBFIPKTYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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